N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a tetrazole ring and an indole moiety.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)12-5-7-13(8-6-12)26-11-17(25)20-16-4-2-3-15-14(16)9-10-19-15/h2-10,19H,11H2,1H3,(H,20,25) |
InChI Key |
QZDDQHOHOAEMGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Directed Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone for indole formation. To achieve regioselective amination at position 4, a nitro group is introduced at position 4 of the indole ring via electrophilic nitration, followed by reduction.
Procedure :
-
4-Nitroindole Synthesis :
-
Nitro Reduction :
Alternative Pathway: Buchwald-Hartwig Amination
For scalable production, palladium-catalyzed C–H amination offers a direct route:
Synthesis of 2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetic Acid
Tetrazole Ring Construction
The tetrazole moiety is synthesized via [2+3] cycloaddition between nitriles and sodium azide:
Steps :
-
4-Cyanophenol Preparation :
-
Treat 4-hydroxyphenylacetonitrile with HCl/NaNO to yield 4-cyanophenol.
-
-
Tetrazole Formation :
-
React 4-cyanophenol with sodium azide and NHCl in DMF at 120°C for 12 h.
-
Methylation : Add methyl iodide to N–H tetrazole to form 2-methyl-2H-tetrazol-5-yl derivative.
-
Yield : 82%; H NMR (400 MHz, CDCl): δ 8.02 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 4.12 (s, 3H).
-
Phenoxyacetic Acid Derivatization
-
Perform Williamson ether synthesis: React 4-(2-methyl-2H-tetrazol-5-yl)phenol with chloroacetic acid in KCO/acetone.
Amide Coupling and Final Product Assembly
Activation of Carboxylic Acid
Convert 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid to its acid chloride using thionyl chloride:
-
Conditions : Reflux in SOCl for 3 h, followed by solvent evaporation.
Coupling with 1H-Indol-4-amine
-
React the acid chloride with 1H-indol-4-amine in dry THF using triethylamine as a base.
-
Optimization :
Characterization and Analytical Data
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-): δ 10.21 (s, 1H, NH), 8.34 (d, J = 8.0 Hz, 1H, indole H-7), 7.89 (s, 1H, indole H-2), 7.65 (d, J = 8.8 Hz, 2H, tetrazole-phenyl), 7.12 (d, J = 8.8 Hz, 2H, tetrazole-phenyl), 6.98 (m, 2H, indole H-5/H-6), 4.82 (s, 2H, OCHCO), 4.11 (s, 3H, NCH).
-
HRMS (ESI) : m/z calcd. for CHNO [M+H]: 349.1412; found: 349.1409.
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 4-Nitroindole | 72 | 95 |
| 1H-Indol-4-amine | 85 | 97 |
| Tetrazole-phenol | 82 | 98 |
| Phenoxyacetic acid | 76 | 96 |
| Final coupling | 88 | 99 |
Challenges and Optimization Strategies
-
Regioselectivity in Indole Amine Synthesis : Directed ortho-metalation or protective groups (e.g., SEM) enhance position-4 selectivity.
-
Tetrazole Stability : Avoid prolonged heating above 100°C to prevent ring degradation.
-
Amide Coupling Efficiency : Microwave-assisted synthesis reduces reaction time to 20 min with comparable yields.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H16N6O2
- CAS Number : 1574529-64-8
- Molecular Weight : 344.36 g/mol
Its structure features an indole moiety, which is known for its biological activity, combined with a tetrazole group that enhances its pharmacological properties.
Anticancer Activity
Research indicates that N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent . This property is particularly valuable in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Induced apoptosis in breast cancer cells; inhibited cell migration. |
| Study 2 | Assess antimicrobial activity | Effective against E. coli and S. aureus; potential as a new antibiotic. |
| Study 3 | Investigate anti-inflammatory properties | Reduced cytokine levels in animal models of inflammation; improved symptoms in treated groups. |
These findings highlight the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific biological target. Typically, compounds with indole and tetrazole moieties can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Observations :
- The indole substituent in the target compound distinguishes it from analogs with aliphatic or heteroaromatic groups. Indole’s planar structure may facilitate interactions with hydrophobic pockets in proteins .
Pharmacological Activities of Acetamide Derivatives
Anticancer Activity
Compounds with indole-acetamide scaffolds, such as 10j–10m (), inhibit Bcl-2/Mcl-1 proteins, critical regulators of apoptosis. For example:
Hypoglycemic and Hypolipidemic Activity
Thiazolidinedione-linked acetamides (e.g., V2–V6 in ) showed significant glucose-lowering effects in vivo. For example:
- V6 (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide): Reduced blood glucose by 42% in diabetic rats .
Antimicrobial Activity
Acetamide derivatives with benzothiazole or piperazine groups (e.g., 47–50 in ) exhibited potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi .
Comparison Insights :
- The target compound’s tetrazole and indole groups may confer distinct activity profiles compared to antimicrobial or hypoglycemic analogs.
- Structural modifications in the amide region critically influence target selectivity (e.g., indole for anticancer vs. thiazolidinedione for metabolic effects).
Spectral Characterization
- NMR and HRMS : All compounds were validated via ¹H/¹³C-NMR and high-resolution mass spectrometry, with melting points indicating purity (e.g., 10j : 192–194°C; V6 : 272–274°C) .
- Target Compound : Expected spectral features include indole NH signals (~10–12 ppm) and tetrazole ring protons (~8–9 ppm) .
Biological Activity
N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, with the CAS number 1574529-64-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its therapeutic potential.
The compound's molecular formula is with a molecular weight of 348.4 g/mol. Its structure features an indole moiety linked to a phenoxy group and a tetrazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N6O2 |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1574529-64-8 |
Synthesis
The synthesis of this compound involves multi-step reactions typically including the formation of the indole and tetrazole rings followed by coupling reactions to form the final product. The specific synthetic routes can vary, but they generally involve:
- Formation of Indole Derivative : Starting from appropriate substrates through cyclization reactions.
- Synthesis of Tetrazole : Often achieved by reacting hydrazine derivatives with nitriles.
- Coupling Reaction : Utilizing coupling agents like DCC (dicyclohexylcarbodiimide) to link the indole and tetrazole moieties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues have shown potent antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29, with IC50 values as low as 0.34 µM for some derivatives . The mechanism often involves:
- Induction of Apoptosis : Certain compounds trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Many compounds cause cell cycle arrest at the G2/M phase, inhibiting tumor growth.
Mechanistic Insights
The biological activity is attributed to the compound's ability to inhibit tubulin polymerization, similar to colchicine . This inhibition disrupts microtubule dynamics essential for mitotic spindle formation during cell division.
Case Studies
- Study on Similar Compounds : A study evaluated N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide and found it to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), showcasing its potential in diabetes management . This indicates that structural modifications in similar compounds can lead to diverse biological activities.
- Antibacterial Activity : Another investigation focused on indole derivatives showed activity against Mycobacterium tuberculosis, highlighting the broad-spectrum potential of indole-based compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, and how can its purity be validated?
- Methodology : Synthesis typically involves coupling indole derivatives with phenoxy-acetamide intermediates. Key steps include:
- Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions .
- Amide coupling : Use of carbodiimides (e.g., EDC/HOBt) to link indole-4-amine and phenoxy-acetic acid derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Q. How can researchers assess the in vitro biological activity of this compound, particularly its anticancer potential?
- Experimental design :
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, A549) to determine IC values .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation .
- Target profiling : Screen against Bcl-2/Mcl-1 proteins via fluorescence polarization or surface plasmon resonance (SPR) .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
- Methods :
- Stability studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific biological targets?
- Approach :
- Modify substituents : Replace the 2-methyltetrazole with other heterocycles (e.g., oxadiazole, triazole) to alter electron density and steric effects .
- Evaluate pharmacophores : Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or Bcl-2 binding pockets .
- Synthesize analogs : Prioritize derivatives with enhanced logP (2–4) and polar surface area (<90 Ų) for improved bioavailability .
Q. What strategies address metabolic instability observed in preclinical studies of this compound?
- Solutions :
- Metabolic soft-spot identification : Use MetaSite to predict cytochrome P450 (CYP3A4/2D6) oxidation sites (e.g., tetrazole or indole moieties) .
- Structural modifications : Introduce fluorine atoms or electron-withdrawing groups to block CYP-mediated oxidation .
- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
Q. How can contradictory data on this compound’s biological activity across different assays be resolved?
- Troubleshooting :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Orthogonal validation : Confirm apoptosis via multiple methods (e.g., TUNEL assay and mitochondrial membrane potential) .
- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers and assess reproducibility .
Q. What computational tools predict the binding affinity of this compound to COX-2 versus COX-1?
- Protocol :
- Molecular dynamics (MD) simulations : Use GROMACS to model ligand-enzyme interactions over 100-ns trajectories .
- Free energy calculations : Apply MM-PBSA to estimate binding energies, focusing on key residues (e.g., Arg120 in COX-2) .
- Selectivity index : Compare IC ratios (COX-2/COX-1) with in silico predictions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
